8-Chlorooctanoic acid
Overview
Description
8-Chlorooctanoic acid is a useful research compound. Its molecular formula is C8H15ClO2 and its molecular weight is 178.65 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory Properties : Chlorogenic acid, a compound related to 8-Chlorooctanoic acid and found in coffee, fruits, and vegetables, may help prevent intestinal inflammation. This was demonstrated in a study where it inhibited IL-8 production and improved colitis symptoms in mice (Shin et al., 2015).
Corrosion Inhibition : Research on 8-hydroxyquinoline derivatives, which are chemically related to this compound, has shown high anti-corrosion potency for mild steel in an acidic medium. This suggests potential applications in metal protection and preservation (Douche et al., 2020).
Trace Metal Concentration : An emulsion containing 8-quinolinol, another derivative, was successfully used to concentrate trace heavy metals in seawater. This technique can enhance the accuracy and precision in the determination of these metals by graphite-furnace atomic absorption spectrometry (Matsumiya et al., 2004).
Spectral Properties and Dye Synthesis : The synthesis and characterization of 7-hetroarylazo-5-chloro-8-hydroxy quinoline dyes were explored for potential applications in dyeing and printing processes. These dyes are noted for their unique synthesis and spectral properties (Ashouri Mirsadeghi et al., 2022).
Antibacterial Activity : New 8-nitrofluoroquinolone derivatives, which are structurally related to this compound, demonstrated promising antibacterial activity against both gram-positive and gram-negative bacteria. Lipophilic groups in these compounds enhanced activity against gram-positive strains (Al-Hiari et al., 2007).
Properties
IUPAC Name |
8-chlorooctanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO2/c9-7-5-3-1-2-4-6-8(10)11/h1-7H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTRLHIAVHHIEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)O)CCCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1795-62-6 | |
Record name | 8-chlorooctanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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